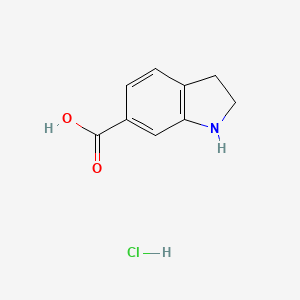

Indoline-6-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

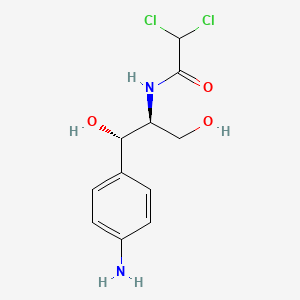

Indoline-6-carboxylic acid hydrochloride is a chemical compound with the formula C9H10ClNO2 . It is a derivative of indoline, a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The indoline structure is found in a large number of natural products .

Synthesis Analysis

The synthesis of indoline derivatives has been reported using various methods such as catalytic hydrogenation and other reduction conditions including borane-pyridine in hydrogen chloride, zinc powder, tin or zinc amalgam in hydrochloric acid, sodium ammonia, and so on .Molecular Structure Analysis

The molecular structure of Indoline-6-carboxylic acid hydrochloride consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .Chemical Reactions Analysis

Indoline-6-carboxylic acid hydrochloride can be used as a reactant for the preparation of various compounds. For example, it can be used in the preparation of indolylindazoles and indolylpyrazolopyridines as interleukin-2 inducible T cell kinase inhibitors .Physical And Chemical Properties Analysis

Indoline-6-carboxylic acid hydrochloride has a molecular weight of 199.63 . It has a high GI absorption and is BBB permeant . It is soluble in water .Aplicaciones Científicas De Investigación

Anticancer Properties

Indoline-6-carboxylic acid hydrochloride exhibits promising anticancer activity. Researchers have investigated its potential as a chemotherapeutic agent due to its ability to inhibit cancer cell growth. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and disrupts tumor angiogenesis. Further research is needed to optimize its efficacy and safety for clinical use .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. It has been evaluated against various bacterial and fungal strains. Indoline-6-carboxylic acid hydrochloride may serve as a lead compound for developing novel antibiotics or antifungal agents. Researchers are exploring its mode of action and potential synergies with existing antimicrobials .

Anti-Inflammatory Effects

Indoline-6-carboxylic acid hydrochloride shows anti-inflammatory activity by modulating inflammatory pathways. It could be valuable in treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and dermatitis. Preclinical studies have highlighted its potential as an anti-inflammatory drug candidate .

Analgesic Properties

Researchers have investigated the analgesic effects of this compound. It may act through central or peripheral mechanisms to alleviate pain. Its potential as a non-opioid analgesic warrants further exploration, especially in light of the opioid crisis .

Hedgehog Pathway Inhibition

In the context of cancer research, this compound has been investigated as an inhibitor of the Hedgehog signaling pathway. The Hedgehog pathway plays a crucial role in cell proliferation and differentiation. By targeting this pathway, researchers aim to develop novel cancer therapies. Indoline-6-carboxylic acid hydrochloride shows promise in this regard .

Neuroprotective Potential

Emerging evidence suggests that this compound may have neuroprotective effects. Researchers are exploring its ability to prevent neuronal damage, enhance synaptic plasticity, and mitigate neurodegenerative conditions. Neuroprotection remains an exciting avenue for further investigation .

Metabolic Disorders

Indoline-6-carboxylic acid hydrochloride might impact metabolic pathways. Studies have hinted at its role in glucose metabolism, lipid regulation, and insulin sensitivity. Investigating its effects on metabolic disorders like diabetes and obesity could yield valuable insights .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,3-dihydro-1H-indole-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c11-9(12)7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPSTRMYKHJESC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride | |

CAS RN |

15861-37-7 |

Source

|

| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15861-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid methyl ester](/img/structure/B578829.png)

![(1S,4S,5R,9S,10S,13R)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B578836.png)

![2-[(Benzylseleno)methyl]benzoic acid](/img/structure/B578843.png)